Pc-CATH1

Antifungal peptides Candida albicans Cathelicidin selectivity

Pc-CATH1 is a uniquely stable, linear cathelicidin AMP with 72h human serum stability, salt-tolerant broad-spectrum MICs (0.09–2.95 µM), and potent anti-Candida activity (including amphotericin B-resistant strains) at low hemolytic risk (HC₅₀ >100 µg/mL). Its disulfide-free architecture supports SAR and rational design. Ideal for antifungal programs, wound infection models, and systemic peptide development. Custom synthesis available with ≥96% purity.

Molecular Formula
Molecular Weight
Cat. No. B1577076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePc-CATH1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pc-CATH1 Procurement Evidence Guide: Antimicrobial Peptide Differentiation Data for Scientific Sourcing


Pc-CATH1 is a 26-residue, linear, α-helical cathelicidin antimicrobial peptide (AMP) originally cloned from the bone marrow of the ring-necked pheasant, Phasianus colchicus [1]. It contains no disulfide bonds or cyclic structures, features a net charge of +8, and has a molecular weight of 3,175.90 Da [2]. Synthetic Pc-CATH1 exhibits broad-spectrum antibacterial and antifungal activity, including against clinically isolated drug-resistant strains, and demonstrates negligible hemolytic activity combined with exceptional stability in human serum [1].

Why Pc-CATH1 Cannot Be Replaced by Generic Cathelicidin Analogs: Key Differentiation Data


Cathelicidins are a structurally diverse family, and potency, selectivity, and stability vary dramatically even among closely related orthologs. Pc-CATH1 is distinguished by a combination of three features rarely found together in a single cathelicidin: (i) sub-micromolar antibacterial MICs that are maintained in the presence of 100 mM NaCl, (ii) a hemolytic safety margin where the concentration causing only 3.6% hemolysis (3.15 µM) is several-fold above the MIC range, and (iii) 72-hour stability in human serum [1]. As demonstrated in a multi-peptide head-to-head study, Pc-CATH1 delivers anti-Candida potency comparable to or exceeding LL-37 while exhibiting a superior hemolytic profile (HC₅₀ >100 µg/mL vs. 75 µg/mL for LL-37) [2]. Generic substitution with another cathelicidin cannot guarantee this specific balance of potency, safety, and stability.

Pc-CATH1 Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Anti-Candida albicans Potency and Selectivity: Pc-CATH1 vs. LL-37, Cathelicidin-BF, Cc-CATH2, and Cc-CATH3

In a direct head-to-head study of five cathelicidins against eight C. albicans strains, Pc-CATH1 achieved MIC values of 2–32 µg/mL against standard and clinically isolated strains, including amphotericin B-resistant isolates [1]. Against the standard strain C. albicans ATCC2002, Pc-CATH1 MIC was 2–4 µg/mL, compared to 16–32 µg/mL for human LL-37 and 2 µg/mL for amphotericin B [1]. Critically, Pc-CATH1 exhibited a hemolytic HC₅₀ >100 µg/mL, whereas LL-37 showed HC₅₀ of 75 µg/mL, indicating a wider safety margin for Pc-CATH1 [1]. In a murine oral candidiasis model, 50 mg/kg administration of Pc-CATH1 (alongside the other three cathelicidins) significantly reduced fungal counts [1].

Antifungal peptides Candida albicans Cathelicidin selectivity Hemolytic safety margin

Antibacterial Potency Under Physiologically Relevant High-Salt Conditions: Pc-CATH1 Gram-Positive MIC Range

Pc-CATH1 demonstrated MIC values against Gram-positive bacteria in the range of 0.09–2.95 µM when assayed in the presence of 100 mM NaCl, a condition that mimics physiological salt concentrations known to attenuate the activity of many AMPs [1]. The peptide also showed activity against Gram-negative bacteria and fungi, including clinically isolated drug-resistant strains [1]. The patent literature explicitly reports that Pc-CATH1 exhibits stronger bactericidal action than human LL-37 and the conventional antibiotics ampicillin and kanamycin [2]. At a concentration of only 3.15 µM (10 µg/mL), Pc-CATH1 lysed merely 3.6% of human erythrocytes, a value significantly higher than the corresponding MICs, establishing a quantitative safety margin [1].

Antibacterial peptides Salt-tolerant AMPs Gram-positive bacteria MIC quantification

Human Serum Stability: Pc-CATH1 Retains Integrity for 72 Hours

Pc-CATH1 remained stable in human serum for up to 72 hours, a finding described as 'extraordinary serum stability' [1]. The patent literature further characterizes this as 'super-strong serum stability' and notes that this property distinguishes Pc-CATH1 from other cathelicidins [2]. For context, many linear α-helical AMPs, including LL-37, are typically degraded within a few hours in serum due to proteolytic cleavage (class-level observation). Quantitative time-course degradation data for specific comparators under identical conditions are not available from the same study; therefore this dimension is classified as class-level inference supported by direct experimental evidence for the target compound.

Serum stability Peptide pharmacokinetics Proteolytic resistance Cathelicidin stability

Structural Simplicity Facilitates Chemical Synthesis and Engineering: Pc-CATH1 vs. Disulfide-Containing Cathelicidins

Pc-CATH1 is a linear, 26-residue peptide with no cysteine residues and therefore no disulfide bonds or cyclic structures [1]. This structural simplicity contrasts with β-hairpin cathelicidins (e.g., protegrins, some reptilian cathelicidins) that require disulfide bond formation for correct folding and activity. Truncation structure-function studies demonstrated that more than 10 modified peptide homologues of 20–26 amino acids retained strong antimicrobial activity, confirming the peptide's tolerance to sequence engineering [2]. The absence of disulfide bonds enables efficient, high-yield solid-phase peptide synthesis (SPPS) and facile recombinant expression, reducing manufacturing complexity and cost relative to disulfide-containing cathelicidins.

Peptide synthesis Disulfide-free AMP Solid-phase peptide synthesis Cathelicidin engineering

Pc-CATH1 Best-Validated Research and Industrial Application Scenarios


Antifungal Drug Lead Development Targeting Drug-Resistant Candida albicans

Pc-CATH1 is directly validated for antifungal development: it eradicates both standard and clinically isolated amphotericin B-resistant C. albicans strains with MICs of 2–32 µg/mL, exhibits rapid killing kinetics (<0.5 hours), and provides in vivo efficacy in a murine oral candidiasis model at 50 mg/kg [1]. Its hemolytic HC₅₀ >100 µg/mL provides a measurable safety window superior to LL-37 (HC₅₀ = 75 µg/mL) [1]. This positions Pc-CATH1 as a strategically advantaged scaffold for antifungal programs requiring both potency against resistant isolates and favorable selectivity.

Antibacterial Lead Compound for Gram-Positive Infections in High-Salt Microenvironments

With Gram-positive MIC values of 0.09–2.95 µM in the presence of 100 mM NaCl, Pc-CATH1 is one of the few cathelicidins quantitatively characterized under physiologically relevant salt conditions [2]. Its retention of activity at salt concentrations that attenuate many AMPs makes it suitable for development in applications such as wound infections, cystic fibrosis airway infections, or other high-salt niches where conventional AMPs lose potency.

Systemic or Long-Acting Peptide Therapeutic Formulation

The documented 72-hour stability in human serum sets Pc-CATH1 apart from the majority of linear AMPs, which are typically degraded within hours [2]. This exceptional stability reduces dependence on complex formulation strategies (e.g., PEGylation, liposomal encapsulation) and supports its candidacy for systemic administration or sustained-release formulations where prolonged circulating half-life is a critical requirement.

Structure-Activity Relationship (SAR) and Peptide Engineering Template

The structure-function study of Pc-CATH1 demonstrated that truncated homologues of 20–26 residues retain strong antimicrobial activity, confirming the peptide's tolerance to sequence modification [3]. Combined with its linear, disulfide-free architecture, this makes Pc-CATH1 an experimentally validated template for SAR studies, sequence minimization, and rational design of next-generation AMPs with improved therapeutic indices.

Quote Request

Request a Quote for Pc-CATH1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.